

Comparative analysis of the spectral properties of different red pigments

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Compound of Interest

Compound Name: *Pigment Red 31*

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A Comparative Analysis of the Spectral Properties of Different Red Pigments

This guide provides a comparative analysis of the spectral properties of a selection of common red pigments, catering to researchers, scientists, and drug development professionals. The objective is to offer a clear comparison of their performance based on experimental data.

Data Presentation

The following tables summarize the key spectral properties of various organic and inorganic red pigments. Due to the nature of pigments, some properties like molar absorptivity and quantum yield are more commonly reported for soluble dyes and quantum dots rather than for insoluble solid pigments. In such cases, data may be limited or dependent on specific dispersion conditions.

Table 1: UV-Visible Absorption and Fluorescence Emission Properties of Selected Red Pigments

Pigment Name	Chemical Class	Absorption Maxima (λ_{max} , nm)	Emission Maxima (λ_{em} , nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Quantum Yield (Φ)
Inorganic Pigments					
Cadmium Red	Cadmium Sulfoselenide (CdSSe)	~510 - 576[1]	~545 - 606[1]	Varies with particle size	~2-3% (for magic-sized nanocrystals) [2]
Vermilion (Cinnabar)	Mercury (II) Sulfide (α -HgS)	~510, 540 (in mixture with madder lake) [3]	-	Not commonly reported	Not typically fluorescent
Iron Oxide Red (Hematite)	Iron (III) Oxide (α -Fe ₂ O ₃)	Strong absorption 400-600[2]	-	Not commonly reported	Not fluorescent
Organic Pigments					
Alizarin Crimson	Anthraquinone (PR83)	~510, 540 (as a lake)[3]	~600[3]	Not readily available	Low (~1% for derivatives) [4]
Quinacridone Red	Quinacridone (PV19)	~550-600[5]	-	Not readily available	-
Perylene Red	Perylene (PR178)	Varies by specific derivative	Varies by specific derivative	Not readily available	-
Rhodamine 6G	Xanthene (PR81)	~528	~551	~116,000	0.95
ROX Maleimide	Rhodamine	Not specified	Not specified	Not specified	1.00 (in DMSO, DMF)

Cy5	Cyanine	~649	~670	250,000	0.27 (in PBS)
Alexa Fluor 647	Cyanine	~650	~668	239,000	0.33 (aqueous buffer)
ATTO 647N	Carbopyronine	~644	~669	150,000	0.65

Note: The spectral properties of pigments can be significantly influenced by factors such as particle size, crystal structure, solvent or binder, and the presence of other components.

Table 2: Raman Spectroscopy Peak Positions for Selected Red Pigments

Pigment Name	Key Raman Peaks (cm ⁻¹)
Vermilion (Cinnabar)	251 (vs), 280, 344[6]
Iron Oxide Red (Hematite)	222, 287, 402, 604[6]
Red Lead (Minium)	118, 149, 222, 312, 389, 547[6]
Alizarin Crimson	1293, 1322, 1479[6]
Rhodamine 6G (PR81)	1365, 1507, 1578, 1599[7]
Lake Red C (PR53:1)	1160, 1234, 1401, 1597[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the absorbance of a pigment as a function of wavelength to determine its absorption maxima (λ_{max}).

Methodology for Pigment Dispersions:

- Sample Preparation:

- Accurately weigh a small amount of the dry pigment powder.
- Disperse the pigment in a suitable solvent (e.g., ethanol, isopropanol, or a specific binder system) to create a dilute, homogeneous suspension.[8] Sonication may be required to ensure uniform dispersion.
- Prepare a blank sample containing only the solvent or binder system.[9][10]
- Instrumentation and Calibration:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Allow the instrument's lamps to warm up for at least 20 minutes for stabilization.[10]
 - Calibrate the spectrophotometer using the blank sample to establish a baseline of 0 absorbance across the desired wavelength range.[9][10]
- Measurement:
 - Transfer the pigment dispersion to a quartz cuvette. Ensure the cuvette is clean and free of fingerprints.[8]
 - Place the cuvette in the sample holder of the spectrophotometer.
 - Scan the sample across the visible spectrum (typically 400-700 nm).[9]
 - Record the absorbance spectrum. The peak of the absorbance curve corresponds to the λ_{max} .

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of a fluorescent pigment to determine its emission maxima (λ_{em}).

Methodology:

- Sample Preparation:

- Prepare a dilute solution or dispersion of the pigment in a suitable solvent, similar to the UV-Vis sample preparation. The concentration should be low enough to avoid inner filter effects.
- Prepare a blank sample of the solvent.
- Instrumentation:
 - Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[\[11\]](#)
- Measurement:
 - Place the blank sample in the cuvette holder and run an emission scan to check for background fluorescence from the solvent.
 - Replace the blank with the sample cuvette.
 - Set the excitation wavelength (λ_{ex}) to a value at or near the pigment's absorption maximum (determined from UV-Vis spectroscopy).
 - Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence emission spectrum.
 - The peak of the emission spectrum is the emission maximum (λ_{em}).

Relative Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φ) of a sample relative to a standard with a known quantum yield.

Methodology:

- Standard and Sample Preparation:
 - Choose a standard fluorophore with a known quantum yield and absorption/emission properties similar to the sample.

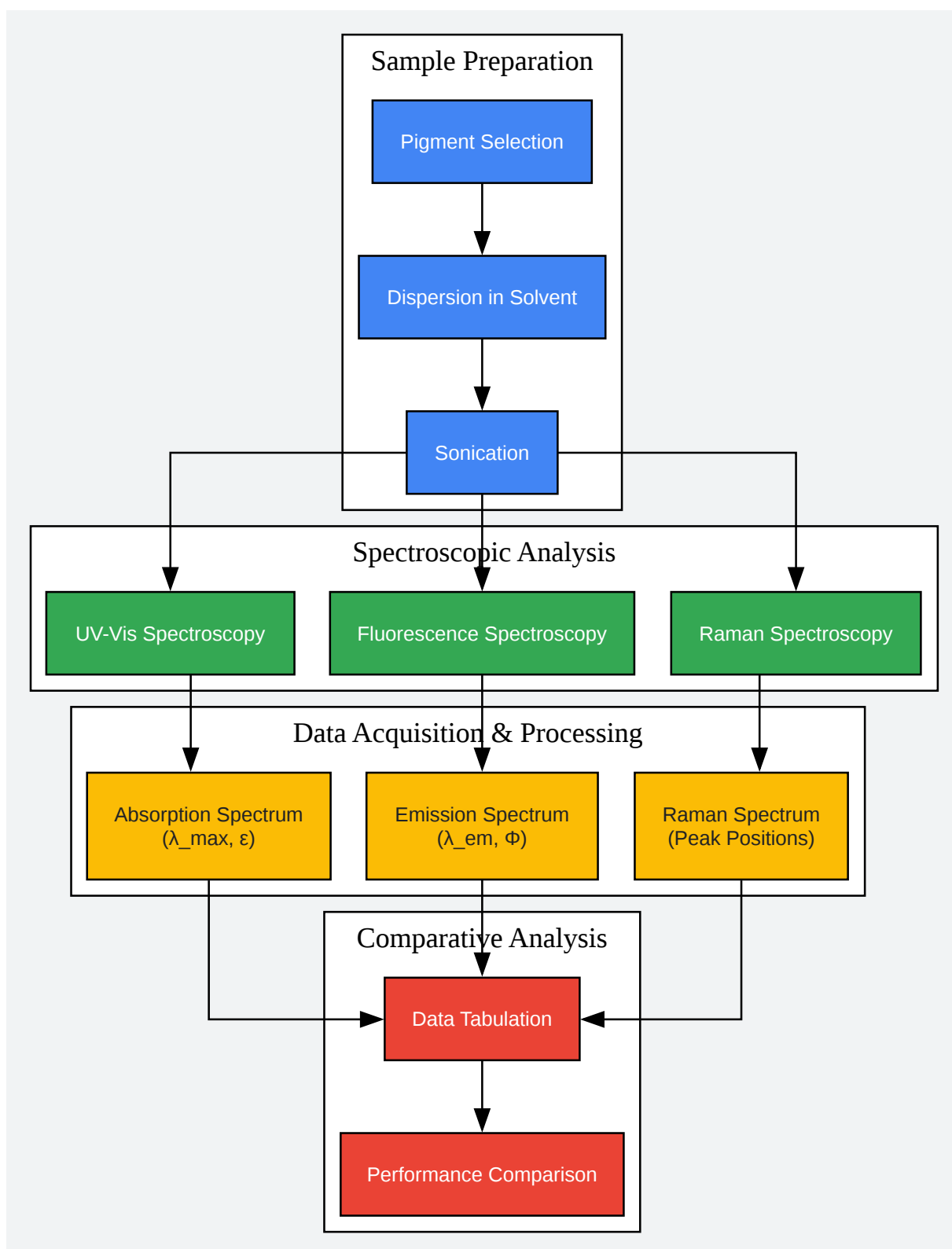
- Prepare a series of solutions of both the standard and the sample at different, low concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.
- Data Acquisition:
 - Measure the UV-Vis absorbance spectra for all solutions of the standard and the sample.
 - Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength and instrument settings for both the standard and the sample.
- Calculation:
 - Integrate the area under the fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
 - The quantum yield of the sample (Φ_s) can be calculated using the following equation:

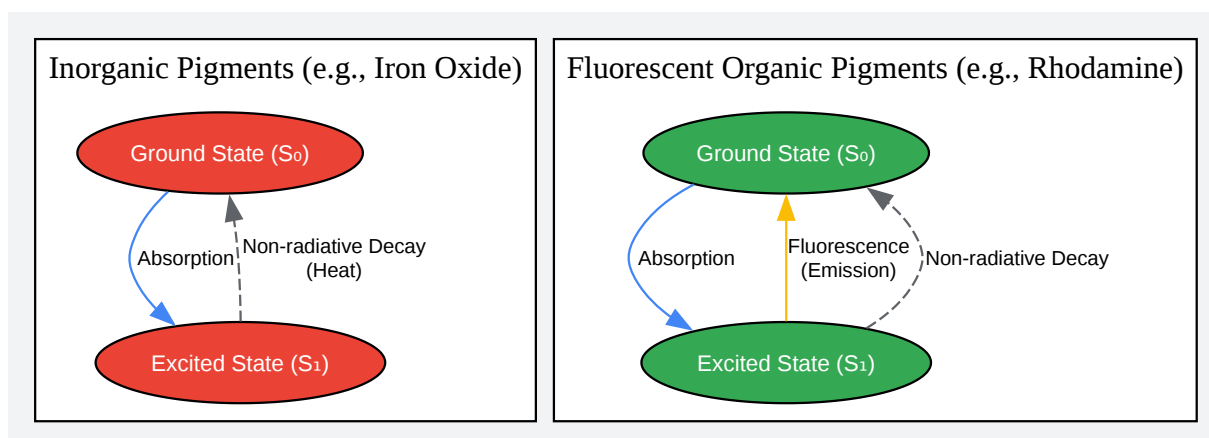
$$\Phi_s = \Phi_r * (m_s / m_r) * (n_s^2 / n_r^2)$$

where:

- Φ_r is the quantum yield of the reference standard.
- m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
- n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Mandatory Visualization





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